Microkinetic studies for mechanism interpretation in electrocatalytic CO and CO2 reduction: current and perspective

EES Catalysis Pub Date: 2023-05-26 DOI: 10.1039/d3ey00079f

Abstract

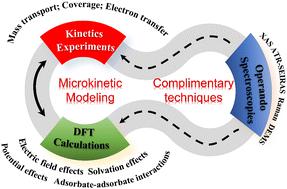

Microkinetic analysis can establish the relationship between the atomic-level reaction mechanism and macroscopic observables, such as reaction rates, product selectivity, Tafel slope, reaction order, isotopic effect, and apparent activation energy, at given operating conditions. This relationship is essential in the rational design of electrocatalysts and reactor configurations. In recent years, microkinetic analysis, particularly Tafel and reaction order analysis, has seen significant advancements in its application for interpreting reaction mechanisms in electrocatalytic CO and CO2 reduction. This review summarizes the progress in understanding the complex kinetic processes through theoretical microkinetic simulation modeling and experimental measurements. However, the reaction mechanisms derived from microkinetic analysis are disputed, complicating efforts to design electrocatalysts. This review analyzes the discrepancies in the literature and elucidates deeper insights into experimental discrepancies. The importance of local reaction environments in the intrinsic kinetic behavior of electrocatalysts is highlighted. The report also discusses the challenges and limitations of microkinetic analysis. Finally, the review suggests some perspectives on future investigations. Overall, this review is expected to provide new insights, critical interpretation, and guidance for the future development of microkinetic measurements and analysis.

Recommended Literature

- [1] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†

- [2] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†

- [3] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine

- [4] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†

- [5] Chemistry of sulfate chloride perhydrates

- [6] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†

- [7] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources

- [8] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†

- [9] Electrochemical sensor based on gold nanoparticles/ethylenediamine-reduced graphene oxide for trace determination of fenitrothion in water†

- [10] Front cover

Journal Name:EES Catalysis

Research Products

-

CAS no.: 128221-48-7

-

CAS no.: 170230-88-3